

Structure-Activity Relationship of **iGOT1-01** Analogs: A Technical Guide

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Compound of Interest

Compound Name: **iGOT1-01**

Cat. No.: **B1674425**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **iGOT1-01** analogs, potent inhibitors of aspartate aminotransferase 1 (GOT1). The document details the mechanism of action, experimental methodologies, and the impact of chemical modifications on inhibitory activity, offering valuable insights for the development of novel therapeutics targeting cancer metabolism.

Introduction: Targeting Cancer Metabolism with GOT1 Inhibitors

Pancreatic ductal adenocarcinoma (PDAC) and other aggressive cancers exhibit a reprogrammed metabolism to sustain their rapid growth and combat oxidative stress.^{[1][2]} A key enzyme in this altered metabolic network is aspartate aminotransferase 1 (GOT1), which plays a crucial role in maintaining redox homeostasis.^{[1][3]} Consequently, inhibiting GOT1 has emerged as a promising therapeutic strategy.

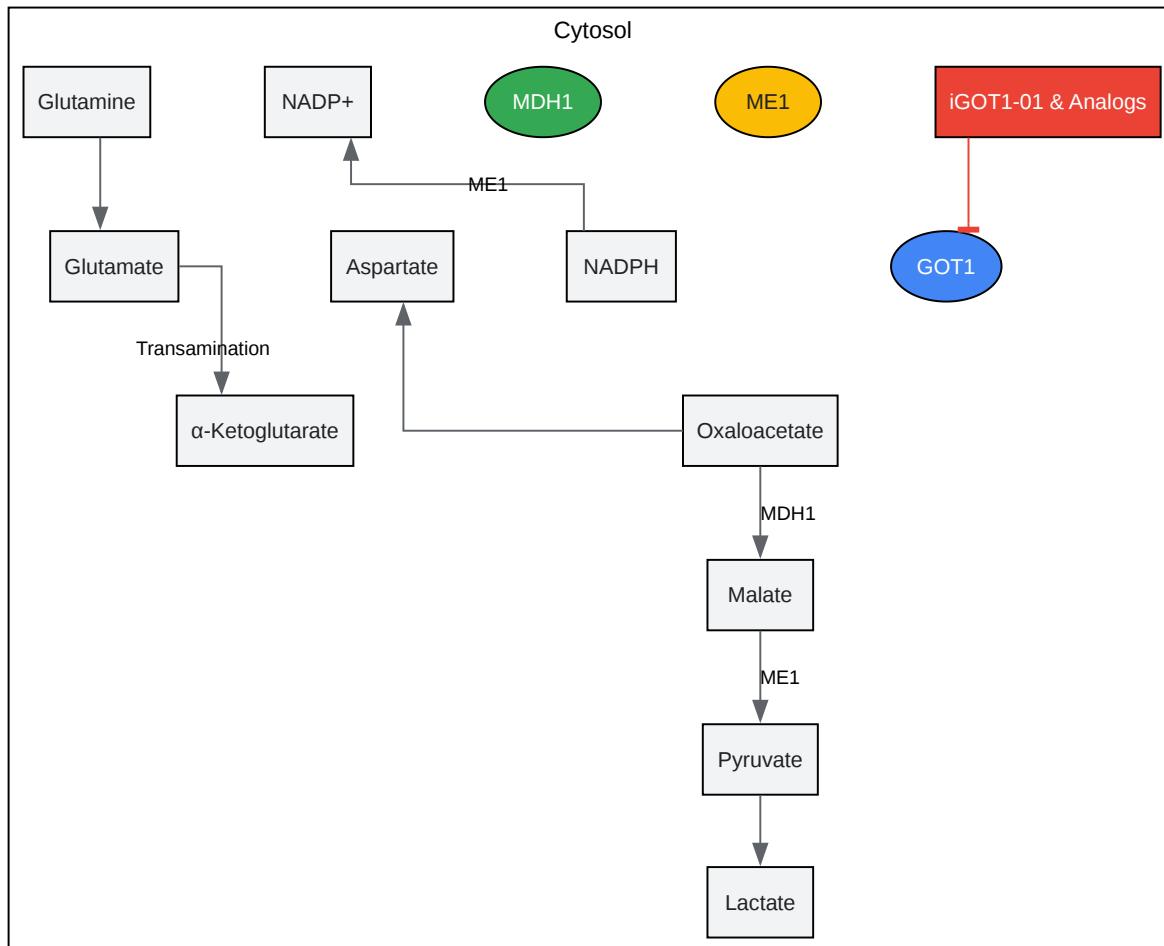
Through a high-throughput screening of approximately 800,000 molecules, **iGOT1-01** (4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide) was identified as a novel inhibitor of GOT1.^{[2][4]} Subsequent medicinal chemistry efforts have focused on optimizing this scaffold to improve potency and drug-like properties, leading to the development of several analogs. This guide explores the SAR of these analogs, providing a comprehensive overview for researchers in the field.

Mechanism of Action of iGOT1-01 and its Analogs

iGOT1-01 and its analogs exert their therapeutic effect by inhibiting GOT1, a pyridoxal 5-phosphate (PLP)-dependent enzyme.^[1] In silico docking studies suggest that these inhibitors act competitively, binding to the PLP cofactor site of GOT1.^{[1][3]} While **iGOT1-01** shows inhibitory activity against the cytosolic isoform GOT1, it also demonstrates some activity against the mitochondrial isoform, GOT2, indicating a somewhat promiscuous inhibitory profile.^[1] At higher concentrations, pleiotropic effects against other transaminases or PLP-dependent enzymes may occur.^[1]

The inhibition of GOT1 disrupts the metabolic pathway that allows pancreatic cancer cells to utilize glutamine for redox balance, ultimately leading to increased reactive oxygen species and reduced cell viability.

Signaling Pathway



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Caption: The metabolic pathway regulated by GOT1 in the cytosol of cancer cells.

Structure-Activity Relationship of iGOT1-01 Analogs

Medicinal chemistry optimization of the initial hit, **iGOT1-01**, has led to the identification of analogs with significantly improved potency.[2] A key finding from these studies was the

discovery of a tryptamine-based series of GOT1 inhibitors, representing a new chemical scaffold for further development.[2]

Quantitative Data Summary

The inhibitory activities of **iGOT1-01** and its analogs were evaluated using two primary enzymatic assays: a GOT1/GLOX/HRP coupled assay and a more specific GOT1/MDH1 coupled assay. The IC50 values obtained from these assays are summarized in the table below.

Compound ID	Modifications from iGOT1-01	GOT1/GLOX/HRP IC50 (µM)	GOT1/MDH1 IC50 (µM)
iGOT1-01	-	11.3[1][4]	84.6[1]
iGOT1-790-5	Structure not publicly available	Data not available	Modestly more potent than iGOT1-01[1]
Analog X	Description of modification	Value	Value
Analog Y	Description of modification	Value	Value
Analog Z	Description of modification	Value	Value

Note: Specific structural information and corresponding IC50 values for many analogs, including iGOT1-790-5, are not detailed in the currently available public literature but are referenced in the primary research papers.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

GOT1 Enzymatic Assays

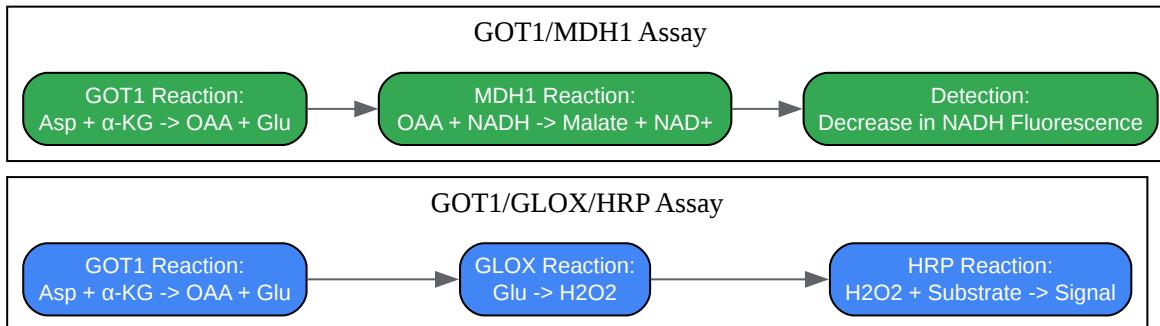
Two distinct coupled enzymatic assays were employed to determine the inhibitory potency of the compounds.

This assay couples the production of glutamate by GOT1 to the activity of glutamate oxidase (GLOX) and horseradish peroxidase (HRP).

- Principle: GOT1 catalyzes the conversion of aspartate and α -ketoglutarate to oxaloacetate and glutamate. GLOX then oxidizes glutamate, producing H₂O₂, which is used by HRP to oxidize a substrate, resulting in a detectable signal.
- Protocol:
 - Add test compounds to a multi-well plate.
 - Add a solution containing GOT1, aspartate, and α -ketoglutarate.
 - Incubate to allow for the enzymatic reaction.
 - Add a detection reagent containing GLOX, HRP, and a suitable substrate.
 - Measure the signal (e.g., fluorescence or absorbance) to determine GOT1 activity.

This assay provides a more direct measure of GOT1 activity by coupling the production of oxaloacetate to the activity of malate dehydrogenase 1 (MDH1).[\[1\]](#)

- Principle: The oxaloacetate produced by GOT1 is reduced to malate by MDH1, a process that involves the oxidation of NADH to NAD⁺. The decrease in NADH fluorescence is monitored to quantify GOT1 activity.[\[1\]](#)
- Protocol:
 - In a multi-well plate, combine test compounds with GOT1, aspartate, and α -ketoglutarate.
 - Initiate the reaction by adding a solution containing MDH1 and NADH.
 - Monitor the decrease in NADH fluorescence (excitation ~350 nm, emission ~460 nm) over time.[\[1\]](#)

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